molecular formula C15H12ClNO2S3 B2864113 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1797142-58-5

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2864113
CAS No.: 1797142-58-5
M. Wt: 369.9
InChI Key: NRDYSJHBKBJUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . This product is not intended for human or veterinary use.


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H12ClNO2S3 and a molecular weight of 369.9. It is available in stock.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide have shown potential in antimicrobial applications. For instance, a clubbed quinazolinone and 4-thiazolidinone series demonstrated in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). Similarly, a novel series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing promising results with lower cytotoxicity profiles (Marvadi et al., 2020).

Antioxidant Properties

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds with similar structural features to this compound, revealed potent antioxidant activities. These activities were assessed through DPPH radical scavenging method and reducing power assay, with some compounds showing higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Chemical Synthesis and Functionalization

The compound and its derivatives play a role in chemical synthesis and functionalization research. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the development of new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene derivatives in synthesizing complex molecules (Corral & Lissavetzky, 1984). Additionally, the functionalization of microporous lanthanide-based metal-organic frameworks by dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups has demonstrated applications in sensing activities and magnetic properties, indicating the potential for advanced material development (Wang et al., 2016).

Safety and Hazards

This product is not intended for human or veterinary use. It is for research use only.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

5-chloro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S3/c16-13-4-3-12(22-13)15(19)17-7-10-1-2-11(21-10)14(18)9-5-6-20-8-9/h1-6,8,14,18H,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDYSJHBKBJUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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